NIR-641 N-succinimidyl ester
Overview
Description
NIR-641 N-succinimidyl ester, also known as NIR-641 NSE, is a highly versatile and powerful reagent used in a variety of scientific research and laboratory experiments. It is a water-soluble, non-toxic, and stable reagent that has been used in a variety of applications including bioconjugation, labeling, and cross-linking. NIR-641 NSE has been used in a variety of scientific research fields, including biochemistry, molecular biology, and nanotechnology. This reagent is also used in the synthesis of polymers, proteins, and other macromolecules.
Scientific Research Applications
Polymer Grafting
- Julien Parvole et al. (2010) explored the use of N-succinimidyl ester for grafting polymer chains onto silica particles. This approach allows for high grafting densities and the synthesis of hybrid particles with extensive applications in materials science (Parvole et al., 2010).
Protein and Enzyme Modification
- A study by M. Camplo et al. (2011) demonstrated the use of a succinimidyl activated ester in modifying lysozyme while retaining its structure and function, highlighting its potential in protein engineering and biochemistry (Camplo et al., 2011).
- Jonas Schartner et al. (2013) presented a method for immobilizing oligo-histidine-tagged proteins on germanium using succinimidyl ester, facilitating detailed studies of protein functions (Schartner et al., 2013).
Diagnostic Assays and Imaging
- Azioune et al. (2004) synthesized ester-functionalized nanocomposites for the covalent attachment of proteins, suggesting applications in visual diagnostic assays (Azioune et al., 2004).
- Zaheer et al. (2002) developed IRDye78 conjugates for near-infrared fluorescence imaging, utilizing N-hydroxysuccinimidyl ester for conjugation, indicating its use in cancer detection (Zaheer et al., 2002).
Radiochemistry and PET Imaging
- Kostikov et al. (2012) synthesized a prosthetic group using N-succinimidyl ester for protein radiolabeling in positron emission tomography (PET), showing its utility in medical imaging (Kostikov et al., 2012).
Fluorescent Probes and Bioimaging
- Mizuno et al. (2013) reported on UV-excitable red and NIR fluorescent labels synthesized using succinimidyl ester, which find use in simultaneous multicolor bioimaging (Mizuno et al., 2013).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethylindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]hexanoate;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44N3O4.ClH/c1-6-38-29-19-14-12-17-27(29)36(2,3)31(38)21-9-7-10-22-32-37(4,5)28-18-13-15-20-30(28)39(32)26-16-8-11-23-35(43)44-40-33(41)24-25-34(40)42;/h7,9-10,12-15,17-22H,6,8,11,16,23-26H2,1-5H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVXMFIPFKQFIP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=CC=CC=C2C(/C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585035 | |
Record name | 1-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NIR-641 N-succinimidyl ester | |
CAS RN |
190714-26-2 | |
Record name | 1-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIR-641 N-succinimidyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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